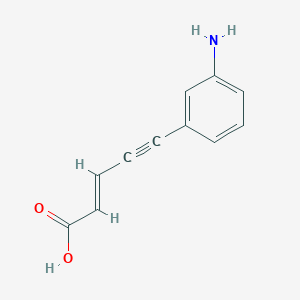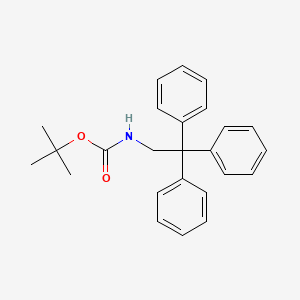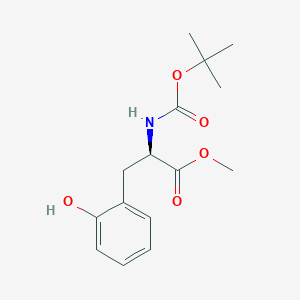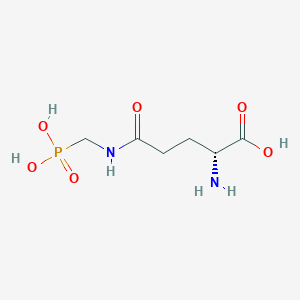
(3R)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenylsulfonyl group. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a methoxyphenylsulfonyl chloride reagent under basic conditions.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced separation techniques such as chromatography and crystallization to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to bind to mutant p53 proteins, restoring their ability to bind DNA and activate downstream effectors involved in tumor suppression . This interaction helps inhibit the progression of cancer by promoting apoptosis and cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine: The enantiomer of the compound with different stereochemistry.
1-((2-Methoxyphenyl)sulfonyl)piperidine: A similar compound lacking the amine group.
1-((2-Methoxyphenyl)sulfonyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer. The presence of the methoxyphenylsulfonyl group also imparts distinct chemical properties, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C12H18N2O3S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
(3R)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
CYXVGTYTZABGEX-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC[C@H](C2)N |
Kanonische SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)

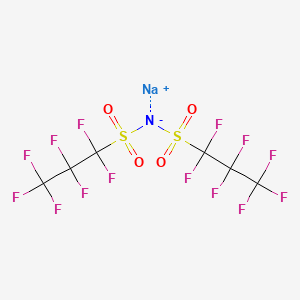
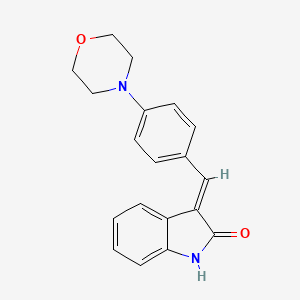
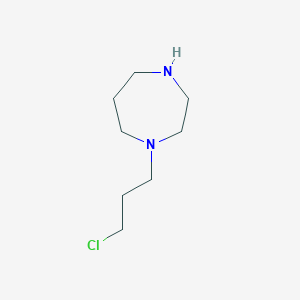
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
